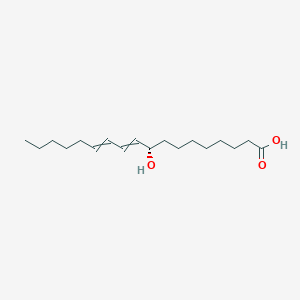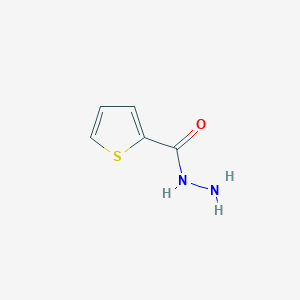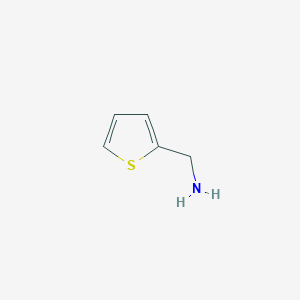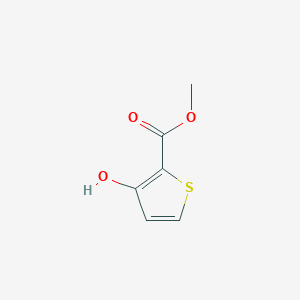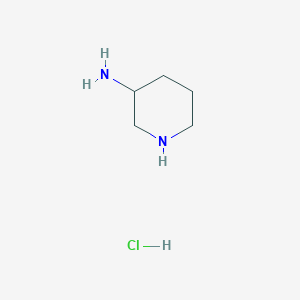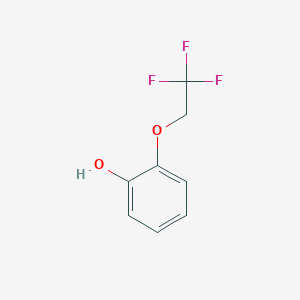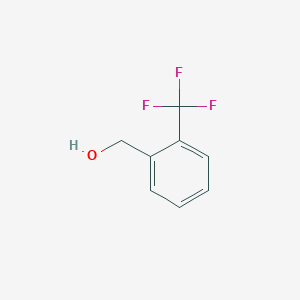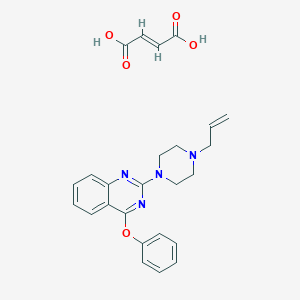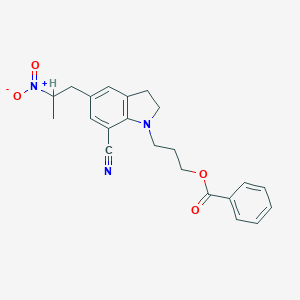
Acid blue 7
Descripción general
Descripción
Acid Blue 7, also known as Alphazurine A, is a water-soluble dye in the Triphenylmethane family of colorants . It is commonly used for coloring soaps, detergents, industrial cleaning products, leather, paper, cellulosic materials, silk, nylon, wool, and color depositing shampoo and conditioner . It appears as a dark blue powder .
Synthesis Analysis
The synthesis of Acid Blue 7 involves a catalytic oxidation reaction . The catalyst is prepared by mixing silicotungstic acid with copper oxide, and aqueous hydrogen peroxide (30%) is used as an oxidizing agent . This reaction proceeds to produce Acid Blue 7 from the corresponding leuco acid after 45 minutes at 95 °C . This synthesis method is viable for a 10 g-scale synthesis .Molecular Structure Analysis
The molecular formula of Acid Blue 7 is C37H35N2NaO6S2 . It has a molecular weight of 690.81 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Acid Blue 7 include condensation and oxidation . Triarylmethane dyes like Acid Blue 7 are produced by condensing benzaldehydes with N-ethyl-N-phenylbenzylamine to form the corresponding leuco compounds, followed by oxidation .Physical And Chemical Properties Analysis
Acid Blue 7 is a blue powder that is soluble in water . It is most stable in pH 3-9 . In strong sulfuric acid, it turns olive green, and yellow precipitation occurs after dilution . It forms a transparent green light blue aqueous solution at room temperature .Aplicaciones Científicas De Investigación
Dye Synthesis
Acid Blue 7 is used in the synthesis of dyes. A catalytic oxidation reaction for Acid Blue 7 dye synthesis was evaluated in water . Without lead oxide or manganese oxide derivatives as oxidants, polyoxometalate catalysts were investigated to reduce the usage of harmful heavy metal . A catalyst was prepared by mixing silicotungstic acid with copper oxide, and aqueous hydrogen peroxide (30%) was used as an oxidizing agent . This reaction proceeded to produce Acid Blue 7 from the corresponding leuco acid after 45 min at 95 °C and was viable for a 10 g-scale synthesis .
Dye Dimerization
Acid Blue 7 is used in the study of dye dimerization process. The dye dimerization process was studied through a series of absorption experiments under varying amount of the dye concentrations .
Acid-Base Sensor
Acid Blue 7 is used in the development of acid-base sensors. The aims of encapsulating the acid-base indicator in silica are to chemically stabilize it .
4. Color Filters for Liquid Crystal Displays Acid Blue 7 is used in the production of color filters for liquid crystal displays .
Bio-Probes
Acid Blue 7 is used in the development of bio-probes .
Industrial Chemistry
In the synthesis of dyes, oxidation is one of the most important processes for organic synthesis and industrial chemistry .
Mecanismo De Acción
Target of Action
Acid Blue 7, also known as Aniline Blue or China Blue, is a synthetic dye used in a variety of applications, including textile dyeing and biological staining . The primary target of Acid Blue 7 is the material it is intended to color. In the context of biological staining, it binds to proteins and other biological structures, allowing them to be visualized under a microscope .
Mode of Action
The mode of action of Acid Blue 7 involves a catalytic oxidation reaction . The dye is synthesized through a process that involves the oxidation of a precursor compound known as a leuco acid . This oxidation process is facilitated by a catalyst prepared by mixing silicotungstic acid with copper oxide . The oxidizing agent used in this reaction is aqueous hydrogen peroxide .
Biochemical Pathways
The oxidation process that produces the dye can be considered a chemical pathway in its own right . This pathway begins with the leuco acid precursor and ends with the formation of Acid Blue 7, with the key step being the oxidation reaction catalyzed by the silicotungstic acid-copper oxide catalyst .
Result of Action
The primary result of Acid Blue 7’s action is the imparting of color to the target material. In the case of biological staining, this allows specific structures within cells or tissues to be visualized more easily . The dye can also be used to color textiles and other materials .
Action Environment
The efficacy and stability of Acid Blue 7 can be influenced by various environmental factors. For example, the dye’s color may be affected by the pH of the solution it is in . Additionally, the dye’s stability and colorfastness can be influenced by exposure to light and heat . The dye’s action can also be influenced by the presence of other chemicals in its environment .
Propiedades
IUPAC Name |
sodium;4-[[4-[benzyl(ethyl)amino]phenyl]-[4-[benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N2O6S2.Na/c1-3-38(26-28-11-7-5-8-12-28)32-19-15-30(16-20-32)37(35-24-23-34(46(40,41)42)25-36(35)47(43,44)45)31-17-21-33(22-18-31)39(4-2)27-29-13-9-6-10-14-29;/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUYQIPAPWPHNC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N2NaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80881399 | |
| Record name | Alphazurine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80881399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
| Record name | Acid Blue 7 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20190 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Alphazurine A | |
CAS RN |
3486-30-4 | |
| Record name | Acid Blue 7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanaminium, N-[4-[(2,4-disulfophenyl)[4-[ethyl(phenylmethyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alphazurine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80881399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrogen (benzyl)[4-[[4-[benzylethylamino]phenyl](2,4-disulphonatophenyl)methylene]cyclohexa-2,5-dien-1-ylidene](ethyl)ammonium, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID BLUE 7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/014OZV4W1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Acid Blue 7 is an organic compound with a complex molecular structure. Its IUPAC name is (2Z)-2-[7-(Dimethylamino)-9-phenyl-9H-xanthen-3-ylidene]-3-oxo-2,3-dihydro-1H-indole-5-sulfonic acid.
ANone: The molecular formula of Acid Blue 7 is C27H21N3O7S, and its molecular weight is 527.55 g/mol.
A: Yes, researchers have used various spectroscopic techniques to characterize Acid Blue 7. For example, UV-Vis spectroscopy has been employed to study its absorption and emission properties, particularly in the context of laser applications [, ].
A: Acid Blue 7 exhibits compatibility with various materials, including gelatin films [, ], wool fibers [, ], and cellulose-based materials [, ].
A: Exposure to UV radiation can cause surface oxidation of wool fibers, leading to increased dye uptake of Acid Blue 7 []. This property is particularly useful for enhancing dyeing processes.
A: Acid Blue 7 serves as an effective acceptor dye in energy transfer distributed feedback dye lasers (ETDFDL) [, ]. It enables pulse narrowing, contributing to the laser's efficiency.
ANone: Yes, Acid Blue 7 can be effectively removed from wastewater using various adsorbents.
A: Several materials have demonstrated significant potential for adsorbing AB7 from aqueous solutions. These include: * Spirulina platensis (microalgae): This microalgae exhibited a remarkable ability to remove both Acid Black 210 and Acid Blue 7 dyes, achieving removal percentages exceeding 92% under optimized conditions []. * Mg/Al Layered Double Oxides: These oxides demonstrate impressive adsorption capacities, with a maximum capacity reaching 446.9 mg/g under specific conditions. Their effectiveness is attributed to hydrogen bonding interactions between the layered structure and the dye molecules []. * Date Stones: This readily available material has shown promising results for removing Acid Blue 7, along with other acid dyes. Studies suggest that the adsorption process follows a pseudo-second-order kinetic model []. * Trimetallic nanoparticles (Ag–Cu–Co): These nanoparticles demonstrated exceptional adsorption capacity for Acid Blue 7, with a maximum adsorption capacity of 74.07 mg/g. The adsorption process was found to be endothermic and spontaneous []. * Water Hyacinth: This readily available aquatic plant can remove Acid Blue 7 from solutions. Studies indicate that the Freundlich isotherm model best describes the adsorption process []. * Teak Sawdust: This readily available agricultural waste has also shown promise in removing Acid Blue 7 from solutions. Studies suggest the adsorption process aligns with both the Langmuir and Freundlich isotherm models [].
A: The adsorption efficiency of Acid Blue 7 is influenced by several factors, including pH, temperature, contact time, adsorbent dosage, and the presence of other ions in the solution. These parameters impact the interactions between the dye molecules and the adsorbent surface, ultimately affecting the adsorption process [, , , , , ].
A: Studies have shown that Acid Blue 7 can exhibit mutagenic and genotoxic effects []. It is crucial to handle this dye with care and to explore methods for its effective removal from industrial wastewater.
ANone: As a commonly used dye, Acid Blue 7 can enter water bodies through industrial discharge, posing potential risks to aquatic ecosystems. Its presence can affect water quality and impact aquatic organisms. Therefore, responsible waste management and the development of efficient treatment methods are crucial to mitigate its environmental impact.
A: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique widely employed to determine Acid Blue 7 levels in various matrices, including food packaging materials []. This method allows for the simultaneous analysis of multiple dyes with high accuracy and precision.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



